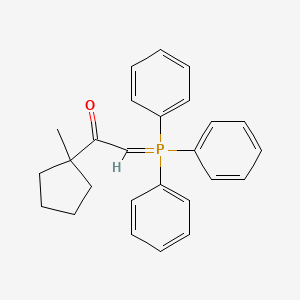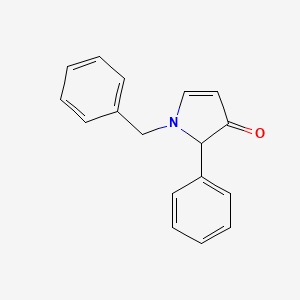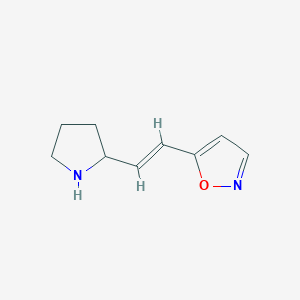
(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole typically involves the reaction of pyrrolidine derivatives with isoxazole precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with a vinyl isoxazole compound. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds.
Aplicaciones Científicas De Investigación
(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole exerts its effects involves interactions with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine moiety can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-yl derivatives: Compounds with similar pyrrolidine moieties.
Isoxazole derivatives: Compounds with similar isoxazole rings.
Uniqueness
(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is unique due to the combination of the isoxazole and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
5-[(E)-2-pyrrolidin-2-ylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-2-8(10-6-1)3-4-9-5-7-11-12-9/h3-5,7-8,10H,1-2,6H2/b4-3+ |
Clave InChI |
FYHDVIIKKLEKMZ-ONEGZZNKSA-N |
SMILES isomérico |
C1CC(NC1)/C=C/C2=CC=NO2 |
SMILES canónico |
C1CC(NC1)C=CC2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


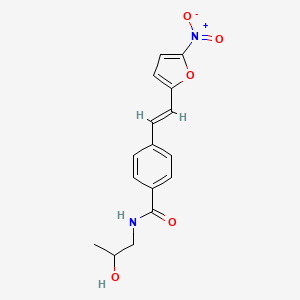
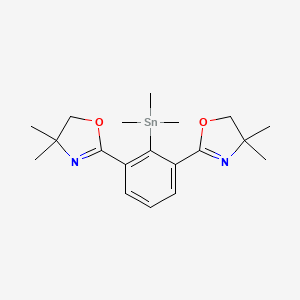

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)

